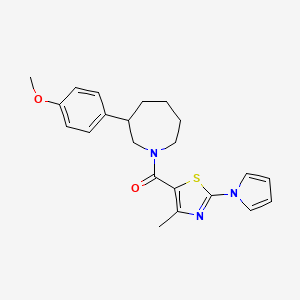

(3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-16-20(28-22(23-16)24-12-5-6-13-24)21(26)25-14-4-3-7-18(15-25)17-8-10-19(27-2)11-9-17/h5-6,8-13,18H,3-4,7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZBSDXZWAYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone can be approached through several synthetic routes. A common method involves the coupling of 4-methoxyphenyl-azepan-1-yl with 4-methyl-2-(1H-pyrrol-1-yl)thiazole in the presence of a suitable base and solvent under controlled temperature and pH conditions. Reaction conditions may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis with optimized conditions for large-scale manufacturing. Catalysts, high-temperature conditions, and advanced purification techniques are often employed to ensure high efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo several types of chemical reactions including:

Oxidation: : Reacts with oxidizing agents to form various oxidized products.

Reduction: : Can be reduced using hydrogenation or other reducing agents.

Substitution: : Undergoes electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).

Substitution: : Various halides or nucleophiles in an appropriate solvent under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxyl derivatives, while substitution reactions can lead to a wide array of functionalized products.

Scientific Research Applications

Chemistry: In chemistry, (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: In biological research, its structural features are explored for potential biological activity. Studies have investigated its interactions with various biomolecules and its potential as a bioactive agent.

Medicine: Medicinal chemistry research focuses on its potential therapeutic applications. Its unique structure is of interest for designing new drugs, particularly in the areas of anti-inflammatory and anti-cancer research.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.

Mechanism of Action

The mechanism by which (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exerts its effects involves interactions at the molecular level with specific targets. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions, leading to therapeutic effects. Molecular pathways involved could include signal transduction, gene expression regulation, or enzyme inhibition.

Similar Compounds

(3-(4-Methoxyphenyl)piperidine-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

(3-(4-Hydroxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

(3-(4-Methylphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Comparison: Compared to similar compounds, this compound exhibits unique properties due to the methoxy group on the phenyl ring. This functional group can influence the compound's reactivity, solubility, and potential biological activity, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with broad applications across scientific disciplines

Biological Activity

The compound (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel chemical structure with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical formula for the compound is . The structure consists of an azepane ring, a methoxyphenyl group, and a thiazole moiety linked to a pyrrole, which may contribute to its biological activity.

Anticancer Activity

A study investigating thiazole derivatives indicated that they could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and apoptosis. The presence of the methoxyphenyl group may enhance this activity through improved binding affinity to target proteins.

Anti-inflammatory Activity

Research on related compounds has shown that they can reduce the expression of pro-inflammatory cytokines. For instance, compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes, leading to decreased inflammation in animal models.

Case Studies

Several case studies highlight the potential therapeutic applications of structurally similar compounds:

-

Study on Thiazole Derivatives :

- Objective : To evaluate the anticancer properties of thiazole derivatives.

- Findings : Thiazole derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting potential for further development as anticancer agents.

-

Inflammation Model :

- Objective : To assess anti-inflammatory effects in a rat model.

- Findings : Compounds with similar structural features significantly reduced paw edema and pro-inflammatory cytokine levels.

Comparative Analysis Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Inhibition of cell proliferation, modulation of inflammatory pathways |

| 4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate | Antiproliferative | Inhibition of SMC proliferation |

| Thiazole derivative X | Cytotoxic in cancer cells | Induction of apoptosis |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Thiazole-Containing Methanones

Thiazole rings are prevalent in bioactive compounds due to their electron-rich nature and ability to engage in hydrogen bonding. Key comparisons include:

- 2-Amino-4-arylthiazol-5-ylnaphthalen-1-yl methanone derivatives (): These compounds exhibit anticancer activity, with the naphthalene moiety enhancing lipophilicity (predicted LogP ~4.2). In contrast, the target compound’s 4-methyl-2-pyrrolylthiazole group may reduce LogP (~3.5) while improving solubility via the methoxyphenyl group .

- The target compound’s single methoxy group balances electron donation and metabolic stability .

Azepane vs. Smaller Heterocycles

The seven-membered azepane ring in the target compound contrasts with six-membered rings (e.g., piperidine) in analogs like 4-(4-fluorophenyl)thiazole derivatives (). Azepane’s conformational flexibility may improve binding to larger enzyme pockets but could reduce metabolic stability compared to rigid pyrazole or triazole cores .

Pyrrole vs. Other Heterocycles

The 1H-pyrrol-1-yl group in the target compound differs from thiophene (e.g., 2-(substituted)-4-(4-substituted phenyl)thiazol-5-yl)(thiophen-2-yl)methanone in ).

Physicochemical and Pharmacokinetic Properties

A comparative table of key parameters is provided below:

Key Observations:

- The target compound’s methoxyphenyl group improves solubility compared to chlorophenyl or fluorophenyl analogs (e.g., ) but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.